3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline
Description
Properties
IUPAC Name |
3-[4-(trifluoromethyl)pyrimidin-2-yl]oxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O/c12-11(13,14)9-4-5-16-10(17-9)18-8-3-1-2-7(15)6-8/h1-6H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFLUFXNDQUWEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=CC(=N2)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1. Reaction Conditions and Results for Ether Formation
| Parameter | Details |
|---|---|
| Reactants | Intermediate 3, 3-aminophenol |
| Catalysts/Additives | KI (0.2 mmol), Cs2CO3 (30 mmol) |
| Solvent | Acetone |
| Temperature | Ice bath initially, then 25°C |
| Reaction Time | 7–8 hours |
| Purification | Column chromatography |
| Yield | 62.5% |
| Physical State | White solid |
| Melting Point | 65–67°C |
Characterization of the Intermediate
The intermediate product is characterized by various spectroscopic methods to confirm its structure:
- 1H NMR (600 MHz, DMSO-d6): Signals corresponding to pyrimidine protons and aromatic protons of the aniline moiety are observed, including a singlet at δ 8.94 ppm and signals between δ 7.29 and 6.38 ppm for aromatic hydrogens. The amino group protons appear as a singlet around δ 5.40 ppm.
- 13C NMR (125 MHz, DMSO-d6): Characteristic carbon signals include those for the pyrimidine ring and the trifluoromethyl group, with coupling constants indicating fluorine-carbon interactions.
- High-Resolution Mass Spectrometry (HRMS): The molecular ion peak corresponds to the expected molecular formula C11H8F3N3O, confirming the product's identity.
Further Functionalization (Optional)
In some synthetic schemes, the intermediate 4 is further reacted with aromatic acids in the presence of coupling agents such as EDCI and catalysts like DMAP in dichloromethane to introduce amide functionalities, yielding derivatives of the target compound. However, for the pure compound this compound, the key step remains the ether formation described above.
Summary Table of Preparation Steps
| Step | Reactants/Conditions | Product/Outcome | Notes |
|---|---|---|---|
| 1 | Synthesis of intermediate 3 (trifluoromethyl pyrimidine) | Intermediate 3 prepared by literature method | Starting material for ether formation |
| 2 | Intermediate 3 + 3-aminophenol, KI, Cs2CO3, acetone, 0-25°C, 7-8 h | This compound (Intermediate 4) | Yield ~62.5%, purified by chromatography |
| 3 | (Optional) Intermediate 4 + aromatic acid, EDCI, DMAP, DCM, 25°C, 8-10 h | Amide derivatives (if required) | Further functionalization step |
Chemical Reactions Analysis
Types of Reactions
3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological macromolecules, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with 3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline , enabling comparative analysis of their properties and applications:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Regiochemistry of Substituents :
- The 3- and 4-substituted isomers (e.g., 3- vs. 4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline) exhibit distinct biological activities due to differences in spatial orientation. For example, the 3-substituted isomer may better fit into kinase active sites .
Hydrogen Bonding and Solubility: 4-Methyl-3-[4-(3-pyridyl)pyrimidin-2-yloxy]aniline forms intermolecular N–H⋯N hydrogen bonds, enhancing its crystallinity and stability compared to the non-methylated analog .
Biological Activity :
- Benzamide derivatives (e.g., compound 20 from ) show higher kinase inhibition potency due to the benzamide linker, which facilitates target binding .
Synthetic Flexibility :
- 3-Chloro-4-(pyridin-2-ylmethoxy)aniline (CAS: 524955-09-7) is tailored for coupling with boronate esters, enabling Suzuki-Miyaura cross-coupling reactions for drug diversification .
Biological Activity
3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline is a compound of significant interest in medicinal chemistry due to its unique structural characteristics, particularly the trifluoromethyl group and pyrimidine ring. This compound has been explored for various biological activities, including antifungal, anticancer, and insecticidal properties. The trifluoromethyl group enhances its interaction with biological macromolecules, potentially influencing its efficacy in therapeutic applications.
The mechanism of action of this compound involves its interaction with specific molecular targets, which may include enzymes and receptors involved in cell signaling and metabolic pathways. The trifluoromethyl group is believed to enhance binding affinity to these targets, leading to various biological effects such as:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression or pathogen survival.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways, leading to cell death.
- Antimicrobial Properties : It has shown potential in inhibiting the growth of certain fungi and bacteria.
Anticancer Activity
Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have indicated that the compound can reduce cell viability and induce apoptosis in human cancer cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 5.0 | Induction of apoptosis |
| MCF-7 (Breast) | 7.5 | Inhibition of cell proliferation |
| HeLa (Cervical) | 6.0 | Disruption of cell cycle |
Antifungal Activity
The compound has also been evaluated for its antifungal properties against various strains. Results indicate that it possesses moderate activity against several fungal pathogens.
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 15 µg/mL |
| Aspergillus niger | 20 µg/mL |
| Cryptococcus neoformans | 25 µg/mL |
Insecticidal Activity
Insecticidal assays have shown that this compound exhibits toxicity towards certain insect species, making it a candidate for agrochemical applications.
| Insect Species | LC50 (µg/mL) |
|---|---|
| Aedes aegypti | 10 |
| Drosophila melanogaster | 12 |
Case Studies
- Anticancer Efficacy : A study published in Cancer Research demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of lung cancer, suggesting its potential as a therapeutic agent.
- Fungal Resistance : Research highlighted in Journal of Antimicrobial Chemotherapy showed that the compound could be effective against drug-resistant strains of Candida, indicating its utility in treating resistant infections.
Q & A
Basic Research Questions
Q. What are the typical synthetic routes and reaction conditions for synthesizing 3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline?
- Methodological Answer : The compound is synthesized via coupling reactions between pyrimidine derivatives and fluorinated aniline precursors. For example, a palladium-catalyzed coupling of 4-chloro-6-(trifluoromethyl)pyrimidine with 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline under basic conditions (e.g., potassium carbonate) in solvents like DMF or acetic acid . Post-synthetic purification often employs reverse-phase chromatography (acetonitrile/water) to isolate the target compound .
Q. How is the molecular structure of this compound characterized in academic research?
- Methodological Answer : Structural confirmation relies on techniques such as H-NMR, C-NMR, and HRMS. For instance, H-NMR in DMSO- reveals distinct aromatic proton signals (δ 8.75–7.32 ppm) and amine groups (δ 10.51 ppm), while HRMS confirms the molecular ion peak ([M+H]+) . X-ray crystallography may also be used for solid-state characterization if single crystals are obtainable .
Q. What preliminary biological screening methods are used to assess its pharmacological potential?
- Methodological Answer : Initial screens include enzyme inhibition assays (e.g., tyrosine kinase inhibition) and cytotoxicity studies against cancer cell lines. For example, derivatives of this compound have been tested for anti-inflammatory and anticancer activity using MTT assays and docking studies to predict binding affinity to biological targets like kinases .
Advanced Research Questions
Q. How can researchers optimize regioselective functionalization of the pyrimidine ring in this compound?
- Methodological Answer : Regioselectivity is controlled by adjusting reaction conditions. For example:
- Oxidation/Reduction : Use of KMnO for oxidation or NaBH for reduction under inert atmospheres .
- Substitution : Nucleophilic aromatic substitution (e.g., with sodium methoxide) at the 2-position of the pyrimidine ring, guided by electron-withdrawing effects of the trifluoromethyl group .
- Cross-Coupling : Suzuki-Miyaura coupling with boronic acids to introduce aryl/heteroaryl groups .
Q. What strategies address contradictory data in biological efficacy studies?
- Methodological Answer : Discrepancies in activity (e.g., varying IC values across cell lines) may arise from differences in cell permeability or metabolic stability. Solutions include:
- Structure-Activity Relationship (SAR) Studies : Systematic modification of the aniline or pyrimidine moieties to identify critical functional groups .
- Metabolic Profiling : LC-MS/MS analysis to track degradation products and identify stable derivatives .
- Computational Modeling : Molecular dynamics simulations to predict binding modes and refine synthetic targets .
Q. How can researchers mitigate challenges in purifying this compound due to synthetic by-products?
- Methodological Answer : Common impurities include unreacted starting materials or regioisomers. Mitigation involves:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
